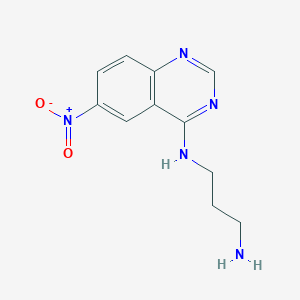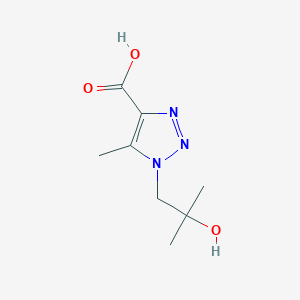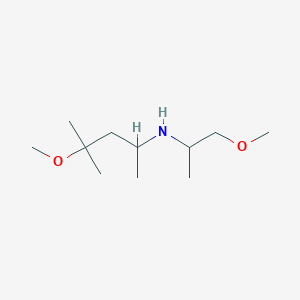
(4-Methoxy-4-methylpentan-2-yl)(1-methoxypropan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxy-4-methylpentan-2-yl)(1-methoxypropan-2-yl)amine is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is traditionally challenging to access and provides a unique structure for the preparation of drug candidates containing hindered amine motifs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade equipment, and ensuring safety and environmental compliance during production .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-4-methylpentan-2-yl)(1-methoxypropan-2-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted amine compounds .
Scientific Research Applications
(4-Methoxy-4-methylpentan-2-yl)(1-methoxypropan-2-yl)amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for drug development, particularly for compounds containing hindered amine motifs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for (4-Methoxy-4-methylpentan-2-yl)(1-methoxypropan-2-yl)amine involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Pentanone, 4-methoxy-4-methyl-: A structurally related compound with similar functional groups.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a similar amine structure.
Uniqueness
(4-Methoxy-4-methylpentan-2-yl)(1-methoxypropan-2-yl)amine is unique due to its specific combination of methoxy and methyl groups, which provide distinct chemical properties and reactivity. This uniqueness makes it valuable for creating specialized compounds in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C11H25NO2 |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
4-methoxy-N-(1-methoxypropan-2-yl)-4-methylpentan-2-amine |
InChI |
InChI=1S/C11H25NO2/c1-9(7-11(3,4)14-6)12-10(2)8-13-5/h9-10,12H,7-8H2,1-6H3 |
InChI Key |
LYDOXDSEXQUUNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)OC)NC(C)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



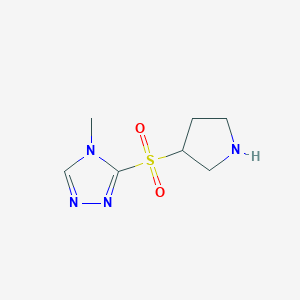
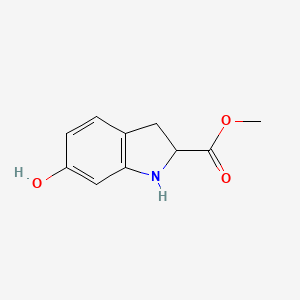
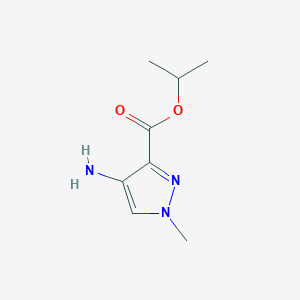
![1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-2-ol](/img/structure/B13253074.png)
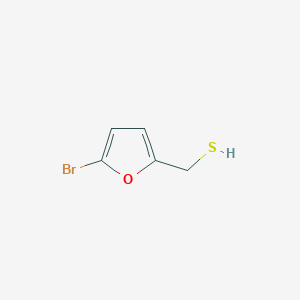
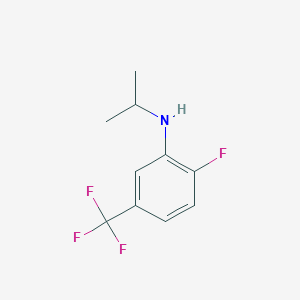

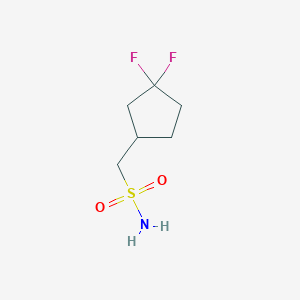
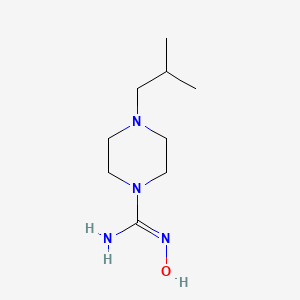
![4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B13253112.png)
